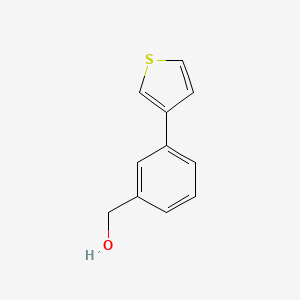

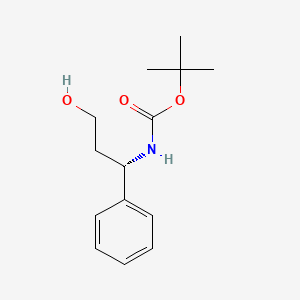

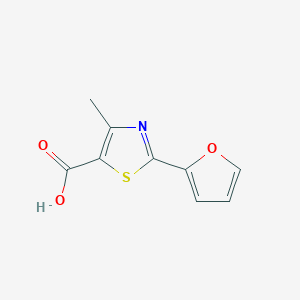

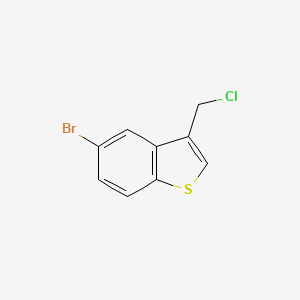

![molecular formula C7H5NO2S B1336840 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 859851-02-8](/img/structure/B1336840.png)

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a dioxine ring and a nitrile group at the fifth position. This structure is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through various methods. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Another approach involves a tandem oxidative aminocarbonylation-cyclization process catalyzed by PdI2 and KI to synthesize dihydrobenzo[1,4]dioxine derivatives . These methods highlight the versatility of palladium-catalyzed reactions and the use of titanium(IV) chloride in synthesizing complex heterocycles.

Molecular Structure Analysis

The molecular structure of compounds related to 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has been elucidated using various spectroscopic techniques. For example, the structure of a novel monomer based on a derivative of this compound was confirmed by infrared (IR), gas chromatography-mass spectrometry (GC-MS), and 1H nuclear magnetic resonance (1H NMR) spectroscopies . The configuration of double bonds in synthesized stereoisomers has been established through X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of the thiophene and dioxine rings allows for further functionalization of the core structure. For example, thieno[2,3-b]pyridine-5-carbonitriles can be transformed into chloro-iodothieno[2,3-b]pyridine-5-carbonitriles, which serve as intermediates for kinase inhibitors . This demonstrates the potential of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile derivatives in the development of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers based on derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile have been studied. For instance, the electrochemical synthesis of a polymer based on a related monomer in aqueous solution has been optimized to yield a high conducting and porous material suitable for use as a counter electrode in dye-sensitized solar cells . The photovoltaic experiments indicated that the energy conversion efficiency of solar cells using this polymer composite was significantly higher than those using a platinum counter electrode, showcasing the material's advantageous properties .

Scientific Research Applications

Electrochemical Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile and its derivatives have been explored for their electrochemical applications, particularly in the development of supercapacitors. For instance, alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units has been synthesized, showcasing good cycle ability and favorable capacitive performance. This suggests its potential as a promising electrode material for supercapacitors due to its specific capacitance and energy density properties (Mo et al., 2015).

Polymer Synthesis and Applications

Electrochemical synthesis of novel polymers based on 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile derivatives has been investigated for various applications, including dye-sensitized solar cells (DSSCs) and electrochromic devices. One study detailed the synthesis of a novel monomer and its polymer composite, which showed a higher energy conversion efficiency in DSSCs compared to traditional Pt counter electrodes (Shahhosseini et al., 2016). Another research focused on the electrochemical polymerization of a thienylenepyrrole derivative, demonstrating multichromic properties and potential use in electrochromic devices (Carbas et al., 2014).

Solid-State Characterization

The solid-state characterization of 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, a derivative intended to introduce hydrophilicity into copolymers, reveals the importance of understanding molecular arrangement for application development. This compound forms orthorhombic crystals, offering insights into its physical properties and potential applications in materials science (Subramanian et al., 2019).

properties

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQAPDOVCIFQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428783 |

Source

|

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

CAS RN |

859851-02-8 |

Source

|

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

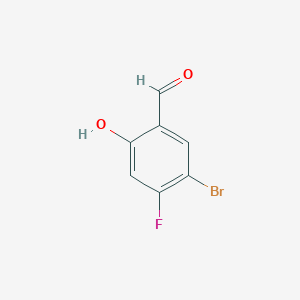

![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)